molecular formula C16H12FNO3 B2697753 (E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate CAS No. 304896-33-1

(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate

Cat. No.: B2697753
CAS No.: 304896-33-1
M. Wt: 285.274
InChI Key: UJSWYBPXFWRAOO-FMIVXFBMSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the cyano group, the ethyl group, the fluorophenyl group, and the acrylate group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the cyano group, and the acrylate group. Furan rings can participate in Diels-Alder reactions with electrophilic alkenes and alkynes . The cyano group can undergo transformations such as reduction to a primary amine or hydrolysis to a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano group and the aromatic furan and phenyl rings could influence its solubility and reactivity .

Scientific Research Applications

Supramolecular Assembly and Crystal Structure

  • The research conducted by Matos et al. (2016) focuses on the supramolecular assembly of a similar compound, providing insights into its crystal structure, Hirshfeld surface analysis, and DFT studies. This study reveals the significant role of noncovalent interactions in stabilizing the molecular conformation and self-assembly processes of such compounds (Matos et al., 2016).

Synthesis Methodologies

  • Xu et al. (2015) developed a novel one-pot, three-component Wittig–SNAr approach to synthesize analogs of ethyl (E)-3-[5-(morpholino-1-yl)-4-nitrofuryl-2-yl]acrylates. This study is crucial in highlighting the synthesis of intermediates for kinase inhibitors using water as a solvent, emphasizing the significance of environmentally benign and metal-free conditions (Xu et al., 2015).

Potential in Creating Novel Compounds

  • Irfan et al. (2021) explored the synthesis of E and Z isomeric intermediates based on similar acrylate compounds. This research indicates the impact of configuration on fluorescence characteristics and anti-cancer activity, demonstrating the potential of these compounds in medicinal chemistry (Irfan et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if it were used as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

While specific safety data for this compound is not available, compounds with similar structures can present various hazards. For example, furan compounds can be toxic and potentially carcinogenic . The cyano group can be toxic and potentially lethal if ingested or inhaled .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further developed as a drug . Alternatively, if it has unique physical or chemical properties, it could be used in materials science or other fields .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c1-2-20-16(19)12(10-18)9-14-7-8-15(21-14)11-3-5-13(17)6-4-11/h3-9H,2H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSWYBPXFWRAOO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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